molecular formula C22H22N4O3S2 B2579723 2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 1189678-59-8

2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B2579723
CAS No.: 1189678-59-8
M. Wt: 454.56
InChI Key: YIJYCPFGCCAGKN-UHFFFAOYSA-N
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Description

2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a complex organic compound that features a pyridazine ring substituted with a benzenesulfonyl group and a phenylpiperazine moiety. This compound is of interest due to its potential pharmacological properties and its role as a building block in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the pyridazine core. The pyridazine ring can be synthesized by reacting hydrazine with a 1,4-dicarbonyl compound. The benzenesulfonyl group is introduced via sulfonylation, and the phenylpiperazine moiety is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of pyridazine derivatives with biological targets.

    Medicine: Potential pharmacological properties make it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial research.

    Industry: Its derivatives may be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The pyridazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzenesulfonyl group may enhance binding affinity, while the phenylpiperazine moiety can modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: These compounds share the pyridazine core and exhibit a range of pharmacological activities, including antihypertensive and anti-inflammatory effects.

    Phenylpiperazine derivatives: These compounds are known for their central nervous system activity and are used in the treatment of psychiatric disorders.

Uniqueness

2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is unique due to the combination of its structural features, which may confer distinct pharmacological properties. The presence of both a benzenesulfonyl group and a phenylpiperazine moiety in a single molecule allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

2-[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S2/c27-22(26-15-13-25(14-16-26)18-7-3-1-4-8-18)17-30-20-11-12-21(24-23-20)31(28,29)19-9-5-2-6-10-19/h1-12H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJYCPFGCCAGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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